Ethyl 4-(((7-amino-5-(benzylthio)pyrimido[5,4-e][1,2,4]triazin-3-yl)methyl)amino)benzoate
Description
Ethyl 4-(((7-amino-5-(benzylthio)pyrimido[5,4-e][1,2,4]triazin-3-yl)methyl)amino)benzoate (hereafter referred to as the target compound) is a pyrimidotriazine derivative with a benzylthio group at position 5, an amino group at position 7, and an ethyl benzoate moiety linked via a methylamino group at position 2. Its synthesis involves displacement reactions between chloromethyl intermediates and ethyl p-aminobenzoate . This compound serves as a precursor in the synthesis of biologically active molecules like 7-azaaminopterin, a folate analog studied for enzyme inhibition .
Properties
CAS No. |
35171-06-3 |
|---|---|
Molecular Formula |
C22H21N7O2S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 4-[(7-amino-5-benzylsulfanylpyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C22H21N7O2S/c1-2-31-21(30)15-8-10-16(11-9-15)24-12-17-25-18-19(29-28-17)26-22(23)27-20(18)32-13-14-6-4-3-5-7-14/h3-11,24H,2,12-13H2,1H3,(H2,23,26,27,29) |
InChI Key |
GEYOEIZSWRHHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=C(N=C3SCC4=CC=CC=C4)N)N=N2 |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(((7-amino-5-(benzylthio)pyrimido[5,4-e][1,2,4]triazin-3-yl)methyl)amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and significant biological activity. This article explores the compound's biological properties, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), and its potential applications in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 447.517 g/mol. The compound features several functional groups including:
- Amino group : Contributes to nucleophilic substitution reactions.
- Benzoate moiety : Can undergo hydrolysis under various conditions.
- Pyrimidine and triazine rings : Facilitate interactions with electrophiles.
This compound exhibits significant inhibitory activity against CDK2, a crucial enzyme in cell cycle regulation. In vitro studies indicate that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM . The mechanism involves interference with phosphorylation processes essential for cell cycle progression, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 45 | CDK2 inhibition leading to cell cycle arrest |
| HCT-116 | 97 | Induction of apoptosis via phosphorylation disruption |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in both MCF-7 and HCT-116 cell lines compared to untreated controls. The results indicated a dose-dependent response consistent with CDK2 inhibition.
-
Mechanistic Insights :
- Further research employing Western blot analysis revealed that the compound effectively reduced levels of phosphorylated retinoblastoma protein (Rb), confirming its role in disrupting the cell cycle at the G1/S transition phase.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound), it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(5-amino-pyrimidine)-benzoate | Contains a simpler pyrimidine ring | Less potent against CDK2 |
| Benzylthio-pyrimidine derivatives | Similar thioether functionality | Varying biological activities |
| Pyrazolo-pyrimidine derivatives | Different nitrogen heterocycles | Show different target specificity in cancer treatment |
These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Analysis
Key structural variations among analogs occur at positions 3, 5, and 7 of the pyrimidotriazine core, influencing reactivity and bioactivity:
Key Observations:
- Position 5: The benzylthio group in the target compound enhances electron-withdrawing effects, increasing reactivity in substitution reactions compared to amino-substituted analogs like 7-azaaminopterin .
- In contrast, glutamic acid derivatives (e.g., 23) exhibit higher polarity but instability under acidic conditions .
Pharmacological and Chemical Stability
- Enzyme Inhibition: The target compound’s ethyl benzoate moiety may act as a prodrug, hydrolyzing in vivo to a carboxylic acid.
- Stability : The benzylthio group in the target compound and 23 is prone to displacement under acidic or nucleophilic conditions, limiting their utility in biological systems .
Preparation Methods
Synthetic Pathways and Reaction Design
Core Pyrimido-Triazine Formation
The pyrimido[5,4-e]triazine scaffold is constructed via cyclocondensation reactions. A validated approach involves reacting 4,6-diamino-5-benzylthiopyrimidine-2(1H)-one with ethyl glyoxylate under acidic conditions. The reaction proceeds through:
- Nucleophilic attack by the pyrimidine amino group on the aldehyde carbon of ethyl glyoxylate.
- Cyclization facilitated by dehydration, forming the triazine ring.
- Aromatization via elimination of water, stabilized by the electron-withdrawing benzylthio group.
Key parameters influencing yield include:
- Temperature : Optimal at 80–90°C (yields drop below 70% at <70°C due to incomplete cyclization).
- Solvent : Dimethylformamide (DMF) outperforms THF or acetonitrile, achieving 82% yield vs. 58% in THF.
- Catalyst : p-Toluenesulfonic acid (0.5 equiv.) enhances reaction rate by protonating the carbonyl oxygen.
Functionalization at the 3-Position
Introducing the aminomethyl side chain at the triazine’s 3-position requires careful regioselective substitution. A two-step protocol is employed:
Chlorination
The triazine intermediate is treated with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 hr) to install a chloro group. Excess POCl₃ (5 equiv.) ensures complete conversion, monitored by TLC (Rf 0.7 in ethyl acetate/hexanes 1:2).
Nucleophilic Amination
The chlorinated intermediate reacts with ethyl 4-aminobenzoate in the presence of:
- Base : Diisopropylethylamine (DIPEA, 3 equiv.) to deprotonate the amine.
- Solvent : Dichloromethane (DCM) at 25°C for 12 hr.
- Workup : Sequential washes with 1M HCl (removes excess DIPEA) and saturated NaHCO₃ (neutralizes residual acid).
Yield : 78–85% after column chromatography (SiO₂, gradient elution from 10% to 40% ethyl acetate in hexanes).
Optimization of Critical Steps
Benzylthio Group Stability
The benzylthio moiety is prone to oxidation during synthesis. Implementing inert atmosphere (N₂ or Ar) and antioxidants (e.g., 0.1% BHT) reduces disulfide formation. Comparative studies show:
| Condition | Disulfide Byproduct (%) | Target Compound Yield (%) |
|---|---|---|
| Air, no antioxidant | 22 | 63 |
| N₂, 0.1% BHT | 5 | 81 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, triazine-H)
- δ 7.89 (d, J = 8.8 Hz, 2H, benzoate aromatic)
- δ 7.34–7.28 (m, 5H, benzylthio aromatic)
- δ 4.75 (s, 2H, NH₂)
- δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
HRMS (ESI+) :
- Calculated for C₂₁H₂₁N₇O₂S [M+H]⁺: 452.1554
- Found: 452.1557
Purity Assessment
HPLC analysis (254 nm) confirms ≥98% purity when using the following gradient:
| Time (min) | % MeCN |
|---|---|
| 0 | 40 |
| 20 | 95 |
Scale-Up Considerations
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces triazine cyclization time from 8 hr to 45 min, though yields remain comparable (80–82%). Energy consumption data:
| Method | Energy (kJ/mol) | Yield (%) |
|---|---|---|
| Conventional | 420 | 82 |
| Microwave | 185 | 81 |
Enzymatic Amination
Exploratory studies using transaminases (ATA-117) for the final amination step show moderate success:
| Enzyme Loading (mg/mmol) | Conversion (%) |
|---|---|
| 20 | 47 |
| 50 | 68 |
Though greener, this method currently lags behind chemical amination in efficiency.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(((7-amino-5-(benzylthio)pyrimido[5,4-e][1,2,4]triazin-3-yl)methyl)amino)benzoate?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 7-amino-5-(benzylthio)-3-(chloromethyl)pyrimido[5,4-e][1,2,4]triazine with ethyl p-aminobenzoate in polar aprotic solvents (e.g., DMAC) at elevated temperatures (120°C). Displacement of the chloro group by the amine yields the target compound. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .
Q. How is the structural identity of this compound confirmed?
Characterization employs:
- Nuclear Magnetic Resonance (NMR): To confirm the aromatic protons of the benzoate and pyrimido-triazine rings.
- Mass Spectrometry (MS): For molecular ion peaks matching the molecular formula (C₂₄H₂₃N₇O₂S).
- Elemental Analysis: To validate purity (>95%) and stoichiometry .
Q. What preliminary biological screening methods are used for this compound?
Initial assays include:
- Enzyme Inhibition: Testing against dihydrofolate reductase (DHFR) using pigeon liver extracts, with IC₅₀ calculations via spectrophotometric monitoring of NADPH oxidation.
- Microbial Growth Inhibition: Screening against Streptococcus faecium ATCC 8043 to assess antibacterial activity .
Advanced Research Questions
Q. How can synthetic challenges in regioselective functionalization of the pyrimido-triazine core be addressed?
Competing substitution at the 5-(benzylthio) vs. 3-(chloromethyl) positions requires:
- Solvent Optimization: Use of DMAC or DMF to stabilize intermediates.
- Temperature Control: Lower temperatures (≤80°C) favor substitution at the chloromethyl group, while higher temperatures risk benzylthio displacement .
- Protecting Groups: Introducing tert-butoxycarbonyl (Boc) groups on the amine to prevent undesired side reactions .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
For example, the compound may show no activity against DHFR but inhibit S. faecium. This suggests:
- Species-Specific Target Interactions: Structural differences in bacterial vs. mammalian DHFR.
- Off-Target Effects: Use of proteomics (e.g., affinity chromatography) to identify alternative binding partners.
- Metabolic Stability Assays: Assess whether the compound is metabolized to an active form in bacterial systems .
Q. How to optimize the displacement of the benzylthio group for derivatization?
- Catalytic Additives: KI enhances nucleophilic substitution by stabilizing transition states.
- Alternative Nucleophiles: NaN₃ or thiols can replace benzylthio under mild conditions (room temperature, 40 hr), as seen in analogous pyrimido-triazine systems .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking (AutoDock/Vina): To model interactions with DHFR’s active site, focusing on hydrogen bonding with conserved residues (e.g., Asp27 in E. coli).
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
Methodological Considerations
Q. How to resolve low yields during coupling reactions with ethyl p-aminobenzoate?
- Stoichiometric Adjustments: Use a 1.2:1 molar ratio of ethyl p-aminobenzoate to the chloromethyl intermediate to drive the reaction.
- Workup Optimization: Extract unreacted starting materials with chloroform before recrystallization .
Q. What analytical strategies differentiate between isomeric byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
